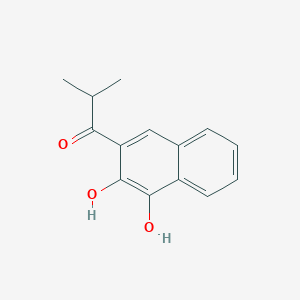

1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl-

CAS No.: 61983-12-8

Cat. No.: VC15946467

Molecular Formula: C14H14O3

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61983-12-8 |

|---|---|

| Molecular Formula | C14H14O3 |

| Molecular Weight | 230.26 g/mol |

| IUPAC Name | 1-(3,4-dihydroxynaphthalen-2-yl)-2-methylpropan-1-one |

| Standard InChI | InChI=1S/C14H14O3/c1-8(2)12(15)11-7-9-5-3-4-6-10(9)13(16)14(11)17/h3-8,16-17H,1-2H3 |

| Standard InChI Key | OCCKUXIVADQELI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(=O)C1=CC2=CC=CC=C2C(=C1O)O |

Introduction

1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl-, also known as 1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)-2-methylpropan-1-one, is an organic compound featuring a naphthalene ring substituted with hydroxyl and methyl groups, along with a propanone functional group. This compound is recognized for its potential applications in various scientific fields, including chemistry, biology, and materials science.

Synthesis Methods

The synthesis of 1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl- can be achieved through several synthetic routes. A common method involves the Friedel-Crafts acylation of 3,4-dihydroxy-7-methylnaphthalene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Synthesis Steps:

-

Starting Materials: 3,4-Dihydroxy-7-methylnaphthalene and propanoyl chloride.

-

Catalyst: Aluminum chloride (AlCl3).

-

Reaction Conditions: Typically involves heating in a solvent like dichloromethane or chloroform.

Chemical Reactions and Reactivity

1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl- can undergo various chemical reactions due to its functional groups:

-

Oxidation: Hydroxyl groups can be oxidized to form quinones or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.

-

Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

-

Substitution: Hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters when reacted with alkyl halides or acyl chlorides.

Potential Applications

This compound has potential applications in several fields:

-

Chemistry: It serves as a building block for synthesizing more complex organic molecules.

-

Biology: Due to its structural characteristics, it is studied for potential antioxidant properties and interactions with biological molecules.

Applications Table:

| Field | Application |

|---|---|

| Chemistry | Building block for complex organic molecules |

| Biology | Potential antioxidant properties and biological interactions |

Similar Compounds

Several compounds share structural similarities with 1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl-, including:

-

1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)butan-1-one: Similar naphthalene structure with a butanone moiety.

-

1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)octan-1-one: Similar naphthalene structure with an octanone moiety.

-

1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)hexan-1-one: Similar naphthalene structure with a hexanone moiety.

Similar Compounds Table:

| Compound Name | Structural Features |

|---|---|

| 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)butan-1-one | Similar naphthalene with butanone moiety |

| 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)octan-1-one | Similar naphthalene with octanone moiety |

| 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)hexan-1-one | Similar naphthalene with hexanone moiety |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume